Azido-PEG10-propargyl
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Overview
Description
Azido-PEG10-propargyl is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing both an azide group and an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing complementary functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG10-propargyl is synthesized through a series of chemical reactions involving the functionalization of PEG chains. The process typically involves the following steps:
Activation of PEG: The PEG chain is activated by introducing reactive groups such as tosyl or mesyl groups.
Azidation: The activated PEG is then reacted with sodium azide to introduce the azide group.
Propargylation: The azido-PEG is further reacted with propargyl bromide to introduce the alkyne group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and solvent systems to ensure high yield and purity. The final product is purified using techniques like column chromatography and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG10-propargyl undergoes several types of chemical reactions, including:
Click Chemistry: The compound participates in CuAAC reactions, forming stable triazole linkages with molecules containing alkyne groups.
Ring Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It can also undergo SPAAC reactions with strained cyclooctyne derivatives.
Common Reagents and Conditions
Copper Catalysts: CuAAC reactions typically use copper(I) catalysts such as copper sulfate and sodium ascorbate.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and water.
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and useful in various applications such as bioconjugation and drug development .
Scientific Research Applications
Azido-PEG10-propargyl has a wide range of applications in scientific research:
Mechanism of Action
Azido-PEG10-propargyl exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group reacts with alkyne-containing molecules in the presence of a copper catalyst, forming a triazole ring. This reaction is highly specific and efficient, making it ideal for bioconjugation and drug development .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG-NHS ester: Contains an azide group and an NHS ester, used for labeling primary amines.
Azido-PEG-acid: Contains an azide group and a carboxylic acid, used in various coupling reactions.
Azido-PEG-amine: Contains an azide group and an amine, used for further functionalization.
Uniqueness
Azido-PEG10-propargyl is unique due to its dual functionality, containing both an azide and an alkyne group. This allows it to participate in a broader range of click chemistry reactions compared to other PEG-based azides .
Properties
Molecular Formula |
C23H43N3O10 |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C23H43N3O10/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-25-26-24/h1H,3-23H2 |
InChI Key |
MUFRDPZONKJOMH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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